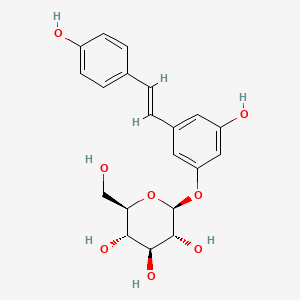

Piceid

Übersicht

Beschreibung

Piceid ist ein Stilbenoid-Glucosid und ein Hauptderivat von Resveratrol, das in Traubensäften vorkommt. Es kann auch aus der Rinde von Picea sitchensis und dem Japanischen Staudenknöterich (Reynoutria japonica) isoliert werden. This compound ist bekannt für seine potenziellen gesundheitlichen Vorteile, einschließlich antioxidativer und entzündungshemmender Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch Glykosylierung von Resveratrol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyldonors und eines Glykosylakzeptors in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen einen Temperaturbereich von 50-60 °C und eine Reaktionszeit von 4-6 Stunden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen wie Traubenschalen und Japanischem Staudenknöterich. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mit chromatographischen Techniken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Resveratrol zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrothis compound führen.

Hydrolyse: This compound kann hydrolysiert werden, um Resveratrol und Glucose zu produzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Hydrolyse: Saure oder enzymatische Hydrolyse unter Verwendung von Cellulase oder β-Glucosidase.

Hauptprodukte

Oxidation: Resveratrol

Reduktion: Dihydrothis compound

Hydrolyse: Resveratrol und Glucose

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Vorläufer für die Synthese von Resveratrol verwendet.

Biologie: Für seine antioxidativen Eigenschaften und seine Rolle beim Schutz von Zellen vor oxidativem Stress untersucht.

Medizin: Für seine potenziellen Antikrebs-, entzündungshemmenden und kardioprotektiven Wirkungen untersucht.

Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Kosmetikprodukten verwendet

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt freie Radikale ab und reduziert oxidativen Stress in Zellen. This compound moduliert auch verschiedene Signalwege, darunter die Sirtuin 1/Poly-ADP-Ribose-Polymerase 1-Achse, die eine Rolle bei zellulären Stressreaktionen und Apoptose spielt .

Wissenschaftliche Forschungsanwendungen

Piceid has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of resveratrol.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and cardioprotective effects.

Industry: Used in the production of dietary supplements and cosmetic products

Wirkmechanismus

Target of Action

Piceid, also known as Polydatin, is a natural potent stilbenoid polyphenol . It primarily targets several key proteins and enzymes involved in inflammation, oxidative stress, and apoptosis . For instance, it has been shown to regulate the Sirtuin 1/Poly-ADP-Ribose Polymerase 1 Axis and AMP-activated protein kinase (AMPK) .

Mode of Action

This compound interacts with its targets to modulate pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis . For example, it can regulate the Sirtuin 1/Poly-ADP-Ribose Polymerase 1 Axis to protect retinal cells against oxidative damage . It also has the ability to promote insulin secretion, alleviate insulin resistance, regulate glucose and lipid metabolism, reduce liver lipid deposition, inhibit inflammation, oxidative stress, and decrease uric acid deposition .

Biochemical Pathways

This compound affects several biochemical pathways. It predominantly modulates signaling pathways involved in inflammation, oxidative stress, and apoptosis . For instance, it has been found to suppress oxidative stress, inflammation, and apoptosis as major pathways for nerve cell regeneration . It also regulates glucose metabolism, blocking the PI3K/AKT pathway .

Pharmacokinetics

This compound has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is absorbed rapidly, and 10 minutes after administration, this compound was found in all tissues, with the highest concentrations measured in spleen > lung > brain > testis > liver > kidney > heart . Due to the inadequate absorption of glycosides by the small intestine, polydatin can persist to the colon and undergo metabolism by gut microbiota .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to possess anti-inflammatory, immunoregulatory, anti-oxidative, and anti-tumor activities . It can mediate a cytotoxic action on colorectal cancer cells by inducing cell arrest and apoptosis . It also exhibits neuroprotective, hepatoprotective, nephroprotective, and immunostimulatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The biosynthesis of stilbenes like this compound can be genetically determined by the type and variety of plants, but it can also be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack . Moreover, the absorption, distribution, and metabolism of polydatin are connected to its bioactivity .

Biochemische Analyse

Biochemical Properties

Piceid interacts with various enzymes, proteins, and other biomolecules. It has been found to significantly prevent changes in the levels of glutathione, thioredoxin, ATP, malondialdehyde (MDA), and the manganese superoxide dismutases (SOD) in striatum . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving oxidative stress .

Cellular Effects

This compound has been shown to have protective effects on various types of cells. For instance, it has been found to rescue rotenone-induced dopaminergic neurodegeneration in the substantia nigra (SNc) region . It also exhibits antiproliferative activities, affecting the cell cycle and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that the destabilization of preformed amyloid fibrils by this compound could be due to a dynamic interaction between the polyphenol and the amyloid-beta that could open the hydrophobic zipper and shift the reversible equilibrium “random coil⇔β-sheet” to the disordered structure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit changes in its effects over time. For example, it has been found to display strong anti-oxidative property and systemic administration of this compound can achieve preventive effects in rescuing PD-like motor deficits induced by rotenone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rodent models of Parkinson’s disease, this compound administration was able to attenuate rotenone-induced motor defects in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced from resveratrol via the mold Aspergillus oryzae . In humans, this compound metabolism showed an extended inventory of conjugates .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transepithelial transport of this compound occurs at a high rate and the compound is deglycosylated in trans-resveratrol .

Subcellular Localization

In the phloem of Norway spruce, stilbenes including this compound were localized in axial parenchyma cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Piceid can be synthesized through the glycosylation of resveratrol. The reaction typically involves the use of a glycosyl donor and a glycosyl acceptor in the presence of an acid catalyst. The reaction conditions include a temperature range of 50-60°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as grape skins and Japanese knotweed. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Piceid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form resveratrol.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Hydrolysis: This compound can be hydrolyzed to produce resveratrol and glucose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Hydrolysis: Acidic or enzymatic hydrolysis using cellulase or beta-glucosidase.

Major Products

Oxidation: Resveratrol

Reduction: Dihydrothis compound

Hydrolysis: Resveratrol and glucose

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Resveratrol: Ein bekanntes Antioxidans mit ähnlichen gesundheitlichen Vorteilen, aber geringerer Bioverfügbarkeit im Vergleich zu Piceid.

Polydatin: Ein weiteres Glucosid von Resveratrol mit ähnlichen Eigenschaften.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner höheren Bioverfügbarkeit im Vergleich zu Resveratrol, wodurch es effektiver bei der Bereitstellung seiner gesundheitlichen Vorteile ist. Darüber hinaus erhöht die Fähigkeit von this compound, durch enzymatische Hydrolyse in Resveratrol umgewandelt zu werden, seine Vielseitigkeit .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZMXCBWJGKHG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27208-80-6 | |

| Record name | Polydatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001030555 | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27208-80-6, 65914-17-2 | |

| Record name | Polydatin (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYDATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 140 °C | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

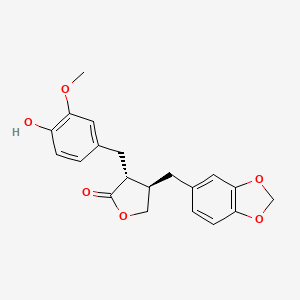

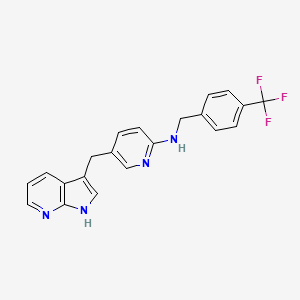

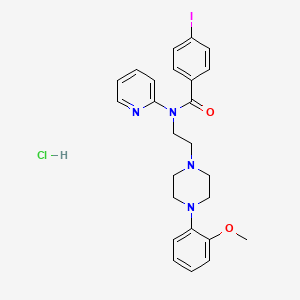

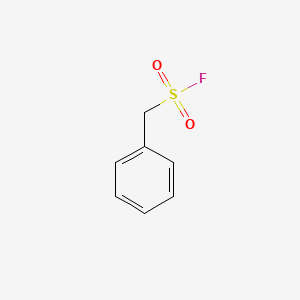

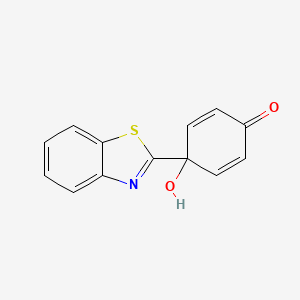

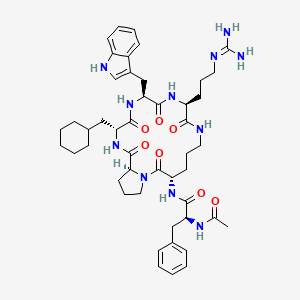

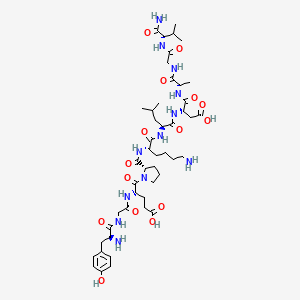

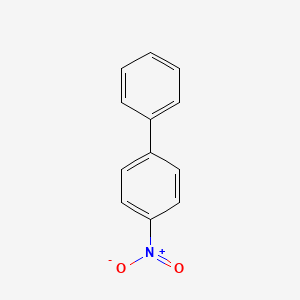

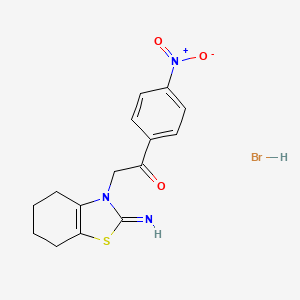

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.